

Introduction to N,N-Diethylaniline and its Derivatives

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Compound of Interest

Compound Name: Triethylaniline

Cat. No.: B8750266

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N,N-diethylaniline is a tertiary amine that serves as a versatile precursor and building block in organic synthesis. Its derivatives are of significant interest due to their diverse applications, including as dyes, fluorescent probes, and intermediates in the manufacturing of pharmaceuticals and agrochemicals. The electron-donating nature of the diethylamino group often imparts valuable photophysical properties to the molecules, making them ideal candidates for fluorescent labels and materials for nonlinear optics.^{[1][2]} This guide focuses on a comparative analysis of novel N,N-diethylaniline derivatives, highlighting how structural modifications influence their spectral and functional properties.

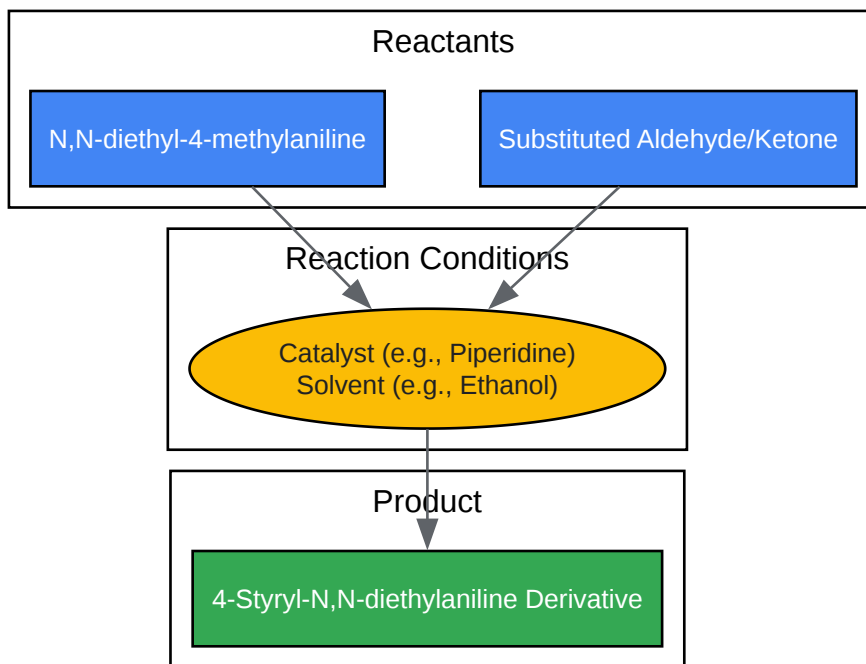
Synthesis of Novel N,N-Diethylaniline Derivatives

The synthesis of novel N,N-diethylaniline derivatives often involves modifying the aniline core through various organic reactions. A common strategy is the introduction of styryl groups or other conjugated systems to create "push-pull" architectures, which are beneficial for fluorescence and nonlinear optical properties.

General Synthetic Workflow

The synthesis of 4-styryl-N,N-diethylaniline derivatives, for example, can be achieved through a condensation reaction. The general workflow involves the reaction of a starting N,N-diethylaniline derivative with an appropriate aldehyde or ketone in the presence of a catalyst.

General Synthetic Workflow for 4-Styryl-N,N-diethylaniline Derivatives



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Caption: General workflow for the synthesis of 4-styryl-N,N-diethylaniline derivatives.

Comparative Data of N,N-Diethylaniline Derivatives

The following tables summarize the key photophysical properties of several novel N,N-diethylaniline derivatives compared to the parent compound and other relevant molecules.

Physicochemical Properties

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Refractive Index (n _{20/D})
N,N-Diethylaniline	C ₁₀ H ₁₅ N	149.23	217	-38	1.542
Derivative A (4-styryl-N,N-diethylaniline derivative with indole moiety)	-	-	-	-	-
Derivative B (4-styryl-N,N-diethylaniline derivative with quinoline moiety)	-	-	-	-	-
Derivative C (7-(diethylamino)quinolone chalcone)	-	-	-	-	-

Note: Detailed physicochemical data for novel derivatives are often not fully reported in initial publications. The focus is typically on their photophysical properties.

Photophysical Properties in Acetonitrile

Compound	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Molar Extinction Coefficient (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Fluorescence Quantum Yield (Φ_F)	Stokes Shift (nm)
Derivative A (with indole)	-	-	Higher than B	Higher than B	-
Derivative B (with quinoline)	-	-	Lower than A	Lower than A	-
Derivative C (chalcone)	434-465	-	-	-	Significant

Data compiled from references[3][4]. A direct numerical comparison is limited by the available data in the initial reports.

Experimental Protocols

Synthesis of 4-Styryl-N,N-diethylaniline Derivatives[4]

A mixture of the appropriate N,N-diethylaniline precursor and a substituted aldehyde or ketone is refluxed in a suitable solvent, such as ethanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

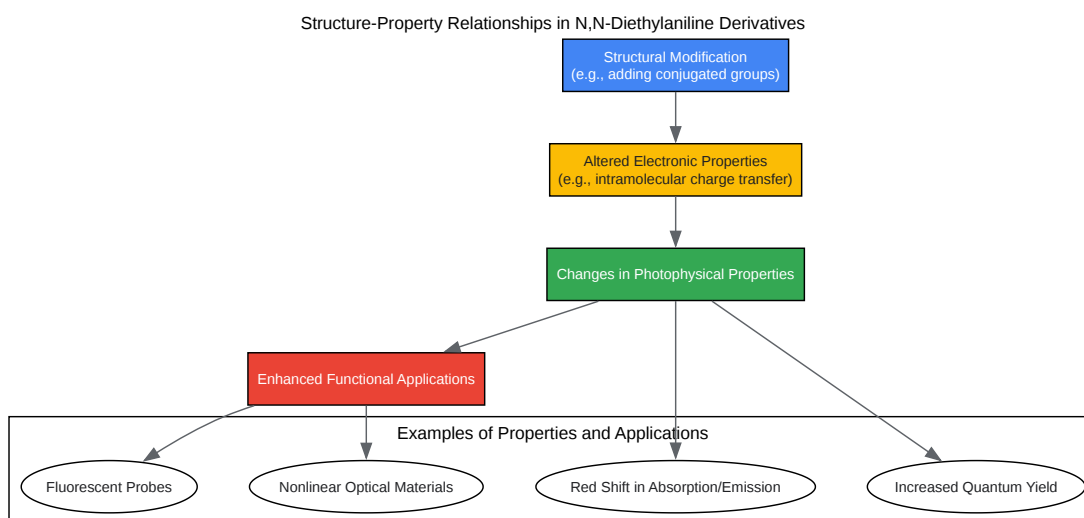
Photophysical Measurements[4][5]

- **UV-Vis Absorption Spectroscopy:** Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents. The absorption maxima (λ_{max}) and molar extinction coefficients (ϵ) are determined.
- **Fluorescence Spectroscopy:** Emission spectra are recorded on a spectrofluorometer. The same solutions used for absorption measurements are typically used, after appropriate dilution. The emission maxima (λ_{em}) are determined.

- Fluorescence Quantum Yield (Φ_F): The quantum yield is determined by a comparative method, using a well-characterized standard with a known quantum yield (e.g., 7-diethylamino-4-methylcoumarin). The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

Structure-Property Relationships

The functional properties of N,N-diethylaniline derivatives are strongly dependent on their molecular structure.



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Caption: Relationship between structural modifications and functional properties.

For instance, extending the π -conjugated system, as seen in styryl derivatives, often leads to a bathochromic (red) shift in the absorption and emission spectra.[3] The nature of the electron-withdrawing group in D- π -A (donor- π -acceptor) systems significantly influences the molar extinction coefficient and fluorescence quantum yield.[3] For example, an indole moiety has been shown to enhance both of these properties compared to a quinoline moiety in similar 4-styryl-N,N-diethylaniline structures.[3]

Conclusion

The development of novel N,N-diethylaniline derivatives continues to be a promising area of research. By strategically modifying the core structure, it is possible to fine-tune the photophysical and biological properties of these compounds for a wide range of applications. The data presented in this guide demonstrate the significant impact of even subtle structural changes, providing a foundation for the rational design of new derivatives with desired functionalities. Future work will likely focus on expanding the library of these compounds and exploring their potential in areas such as bioimaging, sensor technology, and therapeutics.

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